Refractive Index Differentiation Between Target Diene and Generic Hydrocarbon or Perfluorinated Dienes
The target compound exhibits a refractive index (n20/D) of 1.34–1.34 to 1.339–1.342 , which is substantially below that of a fully hydrocarbon 1,3-diene such as 1,3-butadiene (n ≈ 1.42 at 20°C). A fully perfluorinated analog (D,L-4,5-bis(trifluoromethyl)-1,7-perfluorooctadiene, C10F18, a completely fluorinated backbone) would be expected to possess an even lower refractive index owing to its higher fluorine content; however, the target compound's partial aliphatic diene structure preserves the radical-photopolymerization reactivity required for UV-patterning that a fully perfluorinated diene lacks [1]. Consequently, the measured refractive index represents a quantifiable middle ground—sufficient for use as a low-index cladding or core material in integrated optics—while retaining processability.
| Evidence Dimension | Refractive index (n20/D) |
|---|---|
| Target Compound Data | 1.34 (ChemImpex) ; 1.339–1.342 (Alfa Chemistry) |
| Comparator Or Baseline | 1,3-Butadiene: ~1.42 (literature class-level); Fully perfluorinated C10F18 analog: expected <1.33 but with impaired photopolymerization activity |
| Quantified Difference | Δn ≈ -0.08 vs. 1,3-butadiene (target is ~5.6% lower); estimated Δn ≈ +0.01–0.02 above a fully perfluorinated analog (improved reactivity offset) |
| Conditions | Measured at 20°C; comparator values from standard reference data |
Why This Matters
For UV-photolithographic fabrication of polymer optical waveguides on silicon substrates, the low refractive index is a critical selection criterion: the target compound's value enables high-contrast core/cladding systems while preserving radical polymerization reactivity, which is essential for procurement decisions in photonic materials research and production.
- [1] RU2528334C1. Describes UV-photolithographic fabrication of multimode polymer waveguides from the target compound via radical photopolymerization. View Source
